BenchChemオンラインストアへようこそ!

N-tert-Butyloxycarbonyl Dehydro Silodosin

Chemical Synthesis Analytical Chemistry Pharmaceutical Impurities

For GMP Silodosin API manufacturing, this N-Boc Dehydro Silodosin is the irreplaceable penultimate intermediate. Its acid-labile Boc protecting group is essential for directing the final, high-yielding deprotection step and preventing side reactions, a role its deprotected analog (CAS 175870-21-0) cannot fulfill. In QC/analytical labs, it serves as the definitive reference standard for quantifying this specific process-related impurity at pharmacopoeial thresholds. Procurement ensures validated synthetic route fidelity and regulatory compliance. No generic substitution is possible.

Molecular Formula C30H38F3N3O6
Molecular Weight 593.644
CAS No. 239463-80-0
Cat. No. B566122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-Butyloxycarbonyl Dehydro Silodosin
CAS239463-80-0
Synonyms[(1R)-2-[7-(Aminocarbonyl)-1-(3-hydroxypropyl)-1H-indol-5-yl]-1-methylethyl][2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]-carbamic Acid 1,1-Dimethylethyl Ester
Molecular FormulaC30H38F3N3O6
Molecular Weight593.644
Structural Identifiers
SMILESCC(CC1=CC(=C2C(=C1)C=CN2CCCO)C(=O)N)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
InChIInChI=1S/C30H38F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-10,12,17-18,20,37H,7,11,13-16,19H2,1-4H3,(H2,34,38)/t20-/m1/s1
InChIKeyZYCYVMNPICJOBM-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-tert-Butyloxycarbonyl Dehydro Silodosin (CAS 239463-80-0): Critical Intermediate and Analytical Standard for Silodosin API Development


N-tert-Butyloxycarbonyl (Boc) Dehydro Silodosin is a key synthetic intermediate in the multi-step preparation of the α1A-adrenoceptor antagonist Silodosin [1]. This Boc-protected dehydro derivative, with the molecular formula C30H38F3N3O6 and a molecular weight of 593.6 g/mol , serves as the penultimate intermediate prior to the final deprotection step in major patented synthetic routes [2]. It is also utilized as a high-purity analytical reference standard for the development, validation, and quality control of Silodosin Active Pharmaceutical Ingredient (API) [3]. Its unique structural feature—the Boc protecting group on the secondary amine—differentiates it from other process-related impurities and intermediates.

Why N-tert-Butyloxycarbonyl Dehydro Silodosin (239463-80-0) Cannot Be Replaced by Unprotected or Other Protected Silodosin Intermediates


Generic substitution is impossible for N-tert-Butyloxycarbonyl Dehydro Silodosin due to its precise role in the chemical synthesis and analytical control of Silodosin API. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the secondary amine is essential for directing the final synthetic step and preventing unwanted side reactions [1]. This compound is the direct precursor to the final API; its unprotected counterpart, Silodosin Dehydro Impurity (CAS 175870-21-0), is a distinct chemical entity with different molecular weight (493.5 g/mol) [2] and reactivity, making it unsuitable for the final deprotection step. Similarly, the saturated analog, N-tert-Butyloxycarbonyl Silodosin (CAS 160970-07-0) , represents a different point in the synthesis (post-hydrogenation) and cannot be substituted. This strict chemical specificity is enforced by regulatory guidelines for API manufacturing and impurity profiling [3], where the identity and purity of each intermediate and reference standard must be unequivocally established.

N-tert-Butyloxycarbonyl Dehydro Silodosin (239463-80-0): Quantitative Evidence of Differentiation from Alternative Intermediates and Impurity Standards


Molecular Identity and Chemical Formula Differentiation from Unprotected Silodosin Dehydro Impurity

The target compound, N-tert-Butyloxycarbonyl Dehydro Silodosin, is chemically distinct from its unprotected counterpart, Silodosin Dehydro Impurity (CAS 175870-21-0) . This is a direct head-to-head comparison based on their fundamental chemical properties, which dictates their separate roles in synthesis and analysis. The target compound serves as a protected intermediate, while its unprotected form is a known API impurity or metabolite [1].

Chemical Synthesis Analytical Chemistry Pharmaceutical Impurities

Structural and Functional Differentiation from the Saturated N-tert-Butyloxycarbonyl Silodosin Intermediate

This evidence highlights a direct head-to-head comparison with N-tert-Butyloxycarbonyl Silodosin (CAS 160970-07-0) , a closely related intermediate. The target compound is the dehydro (indole) form, whereas the comparator is the saturated (indoline) form. This single bond difference (C=C vs. C-C) represents a distinct stage in the synthetic sequence, making them non-interchangeable.

Organic Chemistry Process Chemistry Intermediate Comparison

Utility as a High-Purity Reference Standard for Pharmacopoeial Analytical Methods

As a process-related impurity and a critical intermediate, N-tert-Butyloxycarbonyl Dehydro Silodosin is required as a reference standard for the development and validation of analytical methods, such as those described in the Japanese Pharmacopoeia (JP) [1]. Its use enables the accurate quantitation of this specific compound in Silodosin API, a requirement for regulatory submissions. While not a direct head-to-head efficacy comparison, its utility is derived from a class-level inference about the necessity of impurity standards. The target compound's purity is specified to be high (≥95% ), which is a key quality attribute for its use as a standard.

Analytical Method Validation Quality Control Regulatory Compliance

Patent-Documented Role as the Penultimate Intermediate in Silodosin Synthesis

The compound is explicitly claimed in patents as a key intermediate for producing the API Silodosin [1]. This evidence demonstrates its specific, non-substitutable role in a patented, commercially viable synthetic route. The process involves a coupling reaction with a compound bearing a Boc group (R2) to produce this specific intermediate, which is then deprotected to yield the final API [1]. This contrasts with alternative, less efficient routes that might use different protecting groups or sequence steps differently.

Process Chemistry Intellectual Property Synthetic Route

Backbone Selectivity Profile of Silodosin API Sets Context for Intermediate's Criticality

The final product, Silodosin, exhibits high selectivity for the α1A-adrenoceptor (AR) subtype, which is the foundation of its clinical utility [1]. In functional assays, Silodosin shows pA2 values of 9.60 in rabbit prostate (α1A) versus 7.15 in rat spleen (α1B), demonstrating a >100-fold selectivity [1]. This high selectivity, which is superior to that of tamsulosin and other α1-AR antagonists [2], underscores the critical importance of producing highly pure API. The target compound, as the final intermediate before API, is therefore a crucial checkpoint for controlling the chemical purity that enables this biological selectivity.

Pharmacology Drug Selectivity Urology

N-tert-Butyloxycarbonyl Dehydro Silodosin (239463-80-0): Optimal Application Scenarios for Research and Industrial Procurement


GMP Manufacturing of Silodosin API via the Patented Boc-Deprotection Route

This scenario involves the large-scale synthesis of Silodosin API under Good Manufacturing Practice (GMP) conditions. The target compound is the penultimate intermediate. The final step, as outlined in patent literature [1], involves the removal of the Boc group under acidic conditions to yield the final Silodosin API. Procurement of this specific intermediate ensures adherence to a validated, high-yielding route and minimizes the risk of introducing process-related impurities that would be difficult to remove later. The high purity of the intermediate directly impacts the purity and yield of the final API, making it a critical procurement decision for commercial manufacturers.

Development and Validation of Stability-Indicating HPLC/UHPLC Methods

In analytical development, N-tert-Butyloxycarbonyl Dehydro Silodosin is purchased as a reference standard to develop and validate methods for quantifying this specific potential impurity in Silodosin API [2]. The compound's unique retention time and spectral properties allow it to be used as a marker in chromatographic methods [2]. Regulatory agencies require validated methods to monitor all potential impurities at defined thresholds, and the procurement of a high-purity, well-characterized standard like this one is essential for demonstrating that Silodosin batches meet pharmacopoeial specifications (e.g., USP, EP, JP).

Academic and Industrial Research into Novel Silodosin Analogs and Improved Synthetic Pathways

For research groups focused on medicinal chemistry or process development, this compound serves as a crucial building block. Its well-defined structure and availability allow for the exploration of alternative deprotection strategies or the synthesis of novel silodosin analogs. The ability to procure this intermediate with a high degree of purity (≥95%) ensures that research outcomes are not confounded by unknown contaminants. It represents a direct starting point for investigating structure-activity relationships or developing second-generation synthetic routes with improved atom economy.

Quality Control Batch Release Testing of Silodosin API

In a QC laboratory, this compound is an essential component of the impurity standard kit used to test each manufactured batch of Silodosin before release. A Certificate of Analysis (CoA) for the reference standard, which includes data on its purity, identity, and stability, is a prerequisite for its use. By spiking a sample of the API with a known quantity of this standard, analysts can demonstrate the method's ability to accurately detect and quantify this specific impurity at the required reporting threshold, thereby ensuring the batch's compliance with regulatory specifications for related substances.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-tert-Butyloxycarbonyl Dehydro Silodosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.